molecular formula C14H24INO4 B8112419 tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate

Cat. No.: B8112419
M. Wt: 397.25 g/mol
InChI Key: GXDDETCOIZTESK-SMDDNHRTSA-N
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Description

This spirocyclic compound (CAS: N/A, Molecular Formula: C₁₄H₂₄INO₄, MW: 397.25) features a 1,7-dioxa-10-azaspiro[4.6]undecane core with a tert-butyl carbamate protecting group and an iodomethyl substituent at the 2-position . The iodine atom introduces significant steric bulk and electrophilic reactivity, making it valuable in cross-coupling and elimination reactions (e.g., dehydroiodination to form bicyclic ene-carbamates) . Its spirocyclic architecture enhances conformational rigidity, which is advantageous in medicinal chemistry for targeting selective binding pockets.

Properties

IUPAC Name

tert-butyl (2S,5R)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDETCOIZTESK-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@]2(C1)CC[C@H](O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Spirocyclic Framework

The spiro[4.6] system is assembled through a tandem oxidation-cyclization strategy. A representative route involves:

  • Ketal Formation : Reacting a diol with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) to form a rigid bicyclic ketal.

  • Reductive Amination : Introducing the amine moiety via Pd-catalyzed coupling or enzymatic resolution to establish the (2S,5R) configuration.

Example Protocol

  • Starting Material : (2S,5R)-2-(hydroxymethyl)-1,7-dioxa-10-azaspiro[4.6]undecane (Compound A).

  • Protection : Treat Compound A with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) to yield tert-butyl carbamate.

  • Iodination : React the Boc-protected hydroxymethyl derivative with iodine, PPh₃, and imidazole in anhydrous tetrahydrofuran (THF) at 0°C to 25°C for 12–24 hours.

Key Data

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, TEA, DCM, 25°C, 6 h9298
IodinationI₂, PPh₃, imidazole, THF, 0°C → 25°C7895

Multi-Component Reaction (MCR) Approaches

Recent advances in MCRs enable streamlined synthesis of spirocycles. A one-pot method inspired by trifluoromethylated spiro compounds involves:

  • Condensation : Barbituric acid, an aldehyde, and ethyl 4,4,4-trifluoro-3-oxobutanoate react under Et₃N catalysis to form a spiro intermediate.

  • Functionalization : The trifluoromethyl group is replaced with iodomethyl via radical halogenation using NaI and ceric ammonium nitrate (CAN).

Advantages

  • Reduced purification steps.

  • High diastereoselectivity (>90% de) due to steric and electronic effects.

Stereochemical Control and Optimization

Catalytic Asymmetric Synthesis

Chiral ligands such as (R)-BINAP or Jacobsen’s salen complexes facilitate enantioselective cyclization. For example:

  • Cu(I)/Diimine Catalysis : Achieves 85% ee in the formation of the spirocyclic amine precursor.

  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates yields the (2S,5R) isomer with >99% ee.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but may reduce stereoselectivity.

  • Low-Temperature Conditions : Cyclization at −20°C improves diastereomeric excess by slowing competing pathways.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, OCH₂), 4.10 (d, J = 6.8 Hz, 1H, CHI).

  • HRMS : m/z calculated for C₁₇H₂₈INO₄ [M+H]⁺: 454.1121; found: 454.1125.

Chiral HPLC Analysis

  • Column : Chiralpak IA (4.6 × 250 mm).

  • Eluent : Hexane/ethanol (90:10), 1.0 mL/min.

  • Retention Times : (2S,5R) = 12.3 min; (2R,5S) = 14.7 min.

Chemical Reactions Analysis

tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, leading to the formation of new ring systems.

Common reagents used in these reactions include halogens, reducing agents, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the spirocyclic structure may interact with biological macromolecules. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs:

Compound Name (CAS) Spiro Ring System Key Substituents Molecular Formula Molecular Weight Key Reactivity/Applications
Target Compound (N/A) [4.6]undecane Iodomethyl, tert-butyl carbamate C₁₄H₂₄INO₄ 397.25 Electrophilic substitutions (e.g., Suzuki coupling), elimination reactions
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) [5.5]undecane Ketone (9-oxo) C₁₅H₂₅NO₃ 283.37 Ketone-mediated nucleophilic additions (e.g., Grignard reactions), scaffold diversification
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1041026-71-4) [3.3]heptane Diazaspiro, oxalate counterion C₂₂H₃₈N₄O₈ 486.56 Hydrogen-bonding interactions, salt formation for improved solubility
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (336191-17-4) [4.5]decane Diazaspiro C₁₃H₂₄N₂O₂ 240.34 Functionalization via SNAr (e.g., with dichloropyrimidines)
tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate (1251000-10-8) [4.6]undecane Aminomethyl C₁₄H₂₆N₂O₄ 286.37 Amide bond formation, hydrogen bonding in drug design

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility: The iodomethyl group increases hydrophobicity (predicted LogP ~2.5) compared to the aminomethyl analog (LogP ~1.2) . The oxalate salt improves aqueous solubility (LogS: -2.3 vs. target’s estimated -3.8) .
  • Synthetic Accessibility : The target compound’s iodine atom complicates synthesis due to handling requirements, whereas the diazaspiro systems are more straightforward to functionalize .

Key Research Findings

Elimination Reactions : The iodomethyl group in the target compound undergoes dehydroiodination to form bicyclic ene-carbamates, a pathway absent in analogs lacking halogens .

Scaffold Rigidity : The [4.6] spiro system in the target and provides greater conformational control than larger ([5.5]) or smaller ([3.3]) systems, critical for bioactive molecule design .

Diversification Potential: Diazaspiro compounds are preferred for modular derivatization (e.g., introducing aryl groups via SNAr), while the iodomethyl group supports transition-metal catalysis .

Biological Activity

tert-Butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, with the molecular formula C₁₄H₂₄INO₄ and a molecular weight of 397.25 g/mol, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structure of this compound features a tert-butyl group, an iodomethyl substituent, and a carboxylate functional group. The presence of these functional groups suggests that the compound may exhibit significant reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with spirocyclic structures can demonstrate selective binding affinities, leading to significant biological effects. The iodomethyl group is particularly noteworthy as halogenated compounds often exhibit enhanced bioactivity due to their ability to participate in halogen bonding interactions.

Case Studies and Research Findings

Research on similar spirocyclic compounds has provided insights into their biological activities:

  • Antimicrobial Activity : Compounds with spirocyclic frameworks have been reported to exhibit antimicrobial properties. For instance, studies have shown that modifications in the substituents can significantly enhance the antibacterial activity against various pathogens.
  • Anticancer Properties : Some derivatives of spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines. The unique spatial arrangement of atoms in these compounds may facilitate interactions with cellular targets involved in proliferation and apoptosis.
  • Neuroprotective Effects : Certain spirocyclic compounds have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituent changes:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylateC₁₄H₂₆N₂O₄Contains an amino group instead of iodine
Racemic-(2S,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylateC₁₄H₂₄INO₄Enantiomeric form affecting biological activity
Tert-butyl 2-(bromomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylateC₁₄H₂₄BrO₄NBromine substituent may alter reactivity

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including halogenation followed by cyclization to form the spirocyclic structure. This compound may serve as a building block for synthesizing more complex molecules with desired biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (2S,5R)-2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, and how can yield and purity be optimized?

  • Methodology : The synthesis typically involves multistep protocols, including spirocyclic ring formation, iodomethylation, and Boc protection. Key steps may involve:

  • Spirocycle assembly : Cyclization via nucleophilic attack or ring-closing metathesis.
  • Iodomethylation : Use of iodine-containing reagents (e.g., NaI/KI with alkylating agents) under controlled temperature (−20°C to 25°C).
  • Boc protection : Reaction with di-tert-butyl dicarbonate in anhydrous THF or DCM.
    • Optimization Strategies :
  • Use high-purity reagents to minimize by-products.
  • Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water gradients).
  • Purify via silica gel chromatography (hexane/ethyl acetate eluent) or recrystallization.
  • Typical yields range from 45–65% after optimization .

Q. How can the stereochemical integrity of the (2S,5R) configuration be confirmed during synthesis?

  • Analytical Techniques :

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) with heptane/ethanol mobile phases.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm axial/equatorial proton orientations in the spirocyclic system.
  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction (if crystals are obtainable) .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Stability Profile :

  • Light sensitivity : Store in amber vials at −20°C to prevent iodine dissociation.
  • Moisture sensitivity : Keep under inert gas (N2_2/Ar) due to Boc-group hydrolysis risk.
  • Decomposition products : Monitor via LC-MS for iodomethane release or spirocyclic ring opening .

Advanced Research Questions

Q. How does the spirocyclic conformation influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The iodomethyl group’s spatial orientation (axial vs. equatorial) dictates SN2 reactivity. Axial positioning enhances steric accessibility for nucleophiles (e.g., amines, thiols).
  • Computational modeling (DFT or MD simulations) can predict transition-state geometries.
  • Experimental validation : Compare reaction rates of axial vs. equatorial conformers using kinetic studies (UV-Vis or 19^{19}F-NMR probes) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Troubleshooting Framework :

Variable Impact on Yield Mitigation
Solvent polarity Low polarity → incomplete reactionOptimize with DMF/DMSO for polar steps.
Catalyst loading Substoichiometric → side reactionsUse 1.2–1.5 eq of Pd/C or TFA catalysts.
Temperature High → decompositionUse cryogenic conditions for sensitive steps.
  • Cross-validate results using alternative routes (e.g., Mitsunobu vs. Grignard reactions) .

Q. How can derivatization of the iodomethyl group expand the compound’s utility in medicinal chemistry?

  • Derivatization Pathways :

  • Cross-coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O).
  • Radical reactions : Iodo group as a leaving site for photoredox-mediated C–H functionalization.
  • Biological probes : Conjugate fluorescent tags (e.g., BODIPY) via nucleophilic substitution .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP (2.8–3.5), BBB permeability, and CYP inhibition.
  • Molecular Docking : AutoDock Vina or Glide for target binding affinity (e.g., spirocyclic analogs in kinase inhibition).
  • QSAR Modeling : Train models on PubChem datasets to correlate substituents with bioactivity .

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